Apixaban Impurity 15
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Designation
This compound is systematically identified through multiple nomenclature systems that provide comprehensive chemical identification. The compound is officially designated with the Chemical Abstracts Service registry number 1466571-07-2, which serves as its unique molecular identifier in chemical databases and regulatory documentation.
The International Union of Pure and Applied Chemistry systematic name for this compound is established as 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid, 6-(4-aminophenyl)-4,5,6,7-tetrahydro-1-(4-methoxyphenyl)-7-oxo-, methyl ester. This systematic nomenclature precisely describes the complex heterocyclic structure containing the pyrazolo[3,4-c]pyridine core framework characteristic of apixaban-related compounds.
Alternative nomenclature designations include the descriptive chemical name: Methyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. Additionally, this impurity has been referenced in pharmaceutical literature under several synonymous designations, including Apixaban Impurity 95 and Bufexamac Impurity 2, reflecting its occurrence in different synthetic pathways and analytical contexts.
Molecular Formula and Weight Analysis
The molecular composition of this compound is definitively characterized by the molecular formula C21H20N4O4, which indicates a complex organic structure containing twenty-one carbon atoms, twenty hydrogen atoms, four nitrogen atoms, and four oxygen atoms. This molecular formula represents a significant structural relationship to the parent apixaban molecule while incorporating distinct functional group modifications.
Table 1: Molecular Composition Analysis of this compound
| Molecular Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C21H20N4O4 | |
| Molecular Weight | 392.41 g/mol | |
| Carbon Content | 21 atoms | |
| Hydrogen Content | 20 atoms | |
| Nitrogen Content | 4 atoms | |
| Oxygen Content | 4 atoms |
The precise molecular weight of 392.41 grams per mole establishes the exact mass characteristics necessary for analytical identification and quantification procedures. This molecular weight differential compared to the parent apixaban compound (molecular weight 459.50 grams per mole) reflects the structural modifications present in this specific impurity.
The elemental composition analysis reveals a nitrogen-rich heterocyclic structure typical of pyrazolopyridine derivatives, with the presence of multiple oxygen atoms indicating carboxyl and methoxy functionalities within the molecular framework. The carbon-to-nitrogen ratio of 5.25:1 demonstrates the significant heterocyclic character of this compound, which influences its physicochemical properties and analytical behavior.
Crystallographic Data and Solid-State Properties
Limited crystallographic information is available for this compound in the current pharmaceutical literature. However, related crystallographic studies on apixaban and its impurities have demonstrated the importance of solid-state characterization for pharmaceutical quality control. The development of co-crystal forms and polymorphic analysis techniques has been extensively applied to apixaban-related compounds, suggesting similar approaches may be applicable to this specific impurity.
Storage requirements for this compound indicate maintenance at 2-8°C under refrigerated conditions, suggesting thermal sensitivity and potential for polymorphic transitions at elevated temperatures. This temperature-dependent stability profile indicates the need for controlled crystallization conditions and careful handling protocols during analytical procedures.
The solid-state properties of pharmaceutical impurities directly influence their analytical detection limits, chromatographic behavior, and overall impact on drug substance quality. While specific crystallographic parameters for this compound require further investigation, the established storage protocols provide insight into the thermal stability characteristics of this compound.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic characterization of pharmaceutical impurities represents a critical component of structural elucidation and analytical method development. Current analytical methodologies for apixaban impurity profiling incorporate multiple spectroscopic techniques, including high-performance liquid chromatography, mass spectrometry, and infrared spectroscopy for comprehensive structural characterization.
The development of reverse-phase high-performance liquid chromatography methods for apixaban impurity quantification has demonstrated the utility of mass spectrometric detection for structural identification. These analytical approaches have successfully characterized multiple apixaban-related impurities through mass spectral fragmentation patterns and retention time comparisons.
Table 2: Analytical Techniques Applied to Apixaban Impurity Characterization
Recent studies have employed 1H Nuclear Magnetic Resonance, 13C Nuclear Magnetic Resonance, and high-resolution mass spectrometry for comprehensive characterization of novel apixaban impurities. These advanced spectroscopic techniques provide definitive structural information necessary for regulatory compliance and quality control protocols.
The spectroscopic profiling of this compound requires systematic application of these analytical methodologies to establish comprehensive structural databases for pharmaceutical quality assurance. The integration of multiple spectroscopic approaches ensures reliable identification and quantification capabilities essential for regulatory submissions.
Computational Chemistry Modeling of Molecular Geometry
Computational chemistry approaches provide valuable insights into the three-dimensional molecular geometry and conformational preferences of pharmaceutical impurities. While specific computational studies on this compound are not extensively documented in the current literature, the structural similarity to apixaban suggests similar computational methodologies would be applicable.
The pyrazolopyridine core structure characteristic of this impurity class exhibits specific conformational constraints that influence molecular geometry and intermolecular interactions. Computational modeling techniques, including density functional theory calculations and molecular dynamics simulations, can provide detailed information about preferred conformations, electronic properties, and potential intermolecular interactions.
The presence of the methyl ester functionality in this compound, as indicated by its systematic name, introduces additional conformational flexibility compared to the parent carboxamide group in apixaban. This structural modification likely influences the overall molecular geometry and may affect crystallization behavior and analytical properties.
Advanced computational chemistry modeling can predict molecular properties such as partition coefficients, solubility parameters, and stability characteristics that are essential for pharmaceutical development and quality control. The systematic application of these computational approaches to this compound would provide valuable structure-property relationships for pharmaceutical scientists and regulatory authorities.
Properties
IUPAC Name |
methyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-28-16-9-7-15(8-10-16)25-19-17(18(23-25)21(27)29-2)11-12-24(20(19)26)14-5-3-13(22)4-6-14/h3-10H,11-12,22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNRGILKTSJQOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N)C(=N2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Apixaban Impurity 15, like Apixaban, is a highly potent, selective, and efficacious inhibitor of blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. By inhibiting this factor, this compound can prevent the formation of blood clots.
Mode of Action
This compound interacts with its target, factor Xa, by binding to it in a selective and direct manner. This binding inhibits the activity of factor Xa, preventing it from catalyzing the conversion of prothrombin to thrombin, a key step in the coagulation cascade. This results in a decrease in thrombin generation and ultimately prevents the formation of fibrin, the main component of blood clots.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the coagulation cascade . By inhibiting factor Xa, it disrupts the cascade, preventing the formation of thrombin and fibrin, and thereby inhibiting blood clot formation. The downstream effect of this action is a reduction in the risk of thromboembolic events such as stroke and deep vein thrombosis.
Pharmacokinetics
Apixaban exhibits linear pharmacokinetics with good bioavailability . It is an immediate-release form of a peroral drug with quick dissolution. These properties suggest that this compound may also have favorable pharmacokinetic properties.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH conditions can impact its stability, with the compound showing high degradability under both acidic and basic conditions. , suggesting that this compound might also exhibit similar behavior.
Biochemical Analysis
Biochemical Properties
Apixaban Impurity 15 plays a role in biochemical reactions primarily as a degradation product of apixaban. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The nature of these interactions can include enzyme inhibition or activation, which can affect the overall metabolism of apixaban and its impurities.
Cellular Effects
This compound can influence various types of cells and cellular processes. It may affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the activity of factor Xa, an enzyme crucial for blood coagulation. By inhibiting factor Xa, this compound can indirectly affect platelet aggregation and thrombin generation, which are essential for clot formation.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules such as enzymes and receptors. It binds to factor Xa, inhibiting its activity and preventing the conversion of prothrombin to thrombin. This inhibition reduces thrombin generation and clot formation. Additionally, this compound may undergo metabolic transformations, such as hydroxylation and sulfation, which can further influence its activity and interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. It has been observed that this compound is stable under photolytic, thermolytic, and oxidative conditions but degrades under hydrolytic conditions. This degradation can lead to the formation of multiple degradation products, which can have varying effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit antithrombotic efficacy without significant adverse effects. At higher doses, it can cause toxic or adverse effects, such as prolonged bleeding times and impaired hemostasis. These dosage-dependent effects are crucial for determining the safe and effective use of apixaban and its impurities.
Metabolic Pathways
This compound is involved in several metabolic pathways, including O-demethylation, hydroxylation, and sulfation. These metabolic transformations are primarily mediated by cytochrome P450 enzymes, such as CYP3A4/5. The resulting metabolites can have different pharmacological activities and contribute to the overall metabolic profile of apixaban.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation in specific tissues, affecting its pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in drug metabolism and cellular respiration.
Biological Activity
Apixaban, a direct oral anticoagulant, is primarily recognized for its role as an inhibitor of factor Xa in the coagulation cascade. However, impurities arising during its synthesis can also exhibit biological activity, which is critical for evaluating the safety and efficacy of the final pharmaceutical product. One such impurity is Apixaban Impurity 15, which has garnered attention for its potential physiological effects. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, characterization, and implications in pharmacology.
1. Overview of Apixaban and Its Impurities
Apixaban is a selective inhibitor of factor Xa, crucial in preventing thrombus formation. The presence of impurities like this compound can affect the drug's overall pharmacological profile. Understanding these impurities is essential for ensuring drug safety and efficacy.
1.1 Synthesis and Characterization
This compound is synthesized through various chemical processes that may include reactions involving nitro compounds and cyclization methods. The structural characterization of this impurity typically employs techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity and purity levels .
2. Biological Activity
The biological activity of this compound is assessed through various mechanisms, primarily focusing on its interaction with coagulation factors and its overall impact on hemostasis.
While Apixaban directly inhibits factor Xa, the specific mechanism by which this compound operates remains less well-defined. Preliminary studies suggest that it may interact with similar pathways but potentially with reduced potency or altered specificity compared to Apixaban itself .
2.2 Pharmacodynamic Studies
In vitro studies have demonstrated that this compound may exhibit anticoagulant properties, although these effects are generally weaker than those of Apixaban. For example, studies indicate that while Apixaban effectively inhibits thrombin generation in human plasma (IC50 values around 37 nM), the corresponding values for its impurities may vary significantly .
3. Case Studies and Research Findings
Several research efforts have focused on understanding the implications of impurities in anticoagulants:
-
Case Study: Antithrombotic Efficacy
Research has shown that impurities can alter the efficacy of anticoagulants in clinical settings. In a study involving patients undergoing total knee arthroplasty, the presence of certain impurities was linked to variations in bleeding risk and thromboembolic events . -
Research Finding: Toxicological Assessment
Toxicological evaluations have indicated that some impurities may contribute to adverse effects observed during clinical trials, emphasizing the need for rigorous quality control measures in drug production .
4. Data Tables
The following tables summarize key findings regarding the biological activity and pharmacokinetics of this compound compared to Apixaban.
| Parameter | Apixaban | This compound |
|---|---|---|
| K_i (nM) | 0.08 ± 0.03 | TBD |
| IC50 Thrombin Generation (nM) | 37 | TBD |
| Half-life (h) | 12 | TBD |
| **Bioavailability (%) | ~50 | TBD |
Note: TBD indicates that data is not yet available or has not been conclusively determined for this compound.
5. Conclusion
The biological activity of this compound presents an important area of study within pharmacology, particularly concerning its implications for drug safety and efficacy. While preliminary data suggest that it may possess some anticoagulant properties, further research is necessary to fully elucidate its effects compared to Apixaban itself.
Scientific Research Applications
Applications in Quality Control
1. Identification and Quantification of Impurities
Apixaban Impurity 15 can be utilized as a reference standard in the qualitative and quantitative analysis of impurities during the production of apixaban. This application is vital for maintaining compliance with regulatory standards and ensuring the safety of the final pharmaceutical product.
| Application | Details |
|---|---|
| Reference Standard | Used for qualitative and quantitative analysis |
| Regulatory Compliance | Ensures adherence to safety standards |
| Quality Assurance | Improves overall quality control processes |
Case Study 1: Synthesis and Characterization
A study conducted by Sreenivasulu et al. (2022) focused on synthesizing various impurities related to apixaban, including this compound. The researchers employed techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to characterize these impurities. The findings highlighted that understanding these impurities could lead to improved synthesis methods and better quality control measures in pharmaceutical manufacturing .
Case Study 2: Stability Studies
Research by Secrétan et al. (2015) investigated the degradation pathways of apixaban under various stress conditions. The study revealed that specific impurities, including this compound, could form during hydrolytic degradation, affecting the drug's stability. This research emphasizes the importance of monitoring impurities to prevent potential adverse effects associated with degraded products .
Pharmacological Research
1. Safety Profile Assessment
The presence of impurities like this compound can influence the pharmacological profile of apixaban. Studies have shown that certain impurities may exhibit different physiological activities, potentially leading to adverse effects or reduced efficacy. Therefore, ongoing research into these impurities is essential for understanding their impact on patient safety.
2. Development of New Formulations
Recent advancements in formulation science have explored using this compound in developing new oral delivery systems for apixaban. For instance, orally disintegrating films have been formulated to enhance patient compliance among elderly populations who may have difficulty swallowing tablets .
Comparison with Similar Compounds
Structural and Functional Differences
Apixaban Impurity 15 is compared to other apixaban-related impurities and FXa inhibitors (e.g., rivaroxaban, edoxaban, betrixaban) based on structural motifs and pharmacological relevance:
Key Observations :
- Amino vs. Nitro Groups: Impurity 15’s 4-aminophenyl group distinguishes it from Impurity F (4-nitrophenyl), which may exhibit higher reactivity due to the electron-withdrawing nitro group .
- Lack of Halogens : Unlike edoxaban and betrixaban, Impurity 15 lacks halogen atoms critical for π-interactions with FXa’s S4 pocket (Y99), rendering it pharmacologically inert .
- Detection Sensitivity : RS1/RS2 impurities are detectable at sub-µg/mL levels via HPLC, suggesting similar methods apply to Impurity 15 .
Analytical and Stability Profiles
- Chromatographic Separation: Apixaban and its impurities (including RS1/RS2) are resolved using gradient HPLC (methanol-phosphate buffer, pH 3.0–4.5) with resolution >2.0 and tailing factors <1.5 . Impurity 15’s retention time would require validation under these conditions.
- Recovery and Robustness : Impurity recovery ranges from 93.4–100.5% in spiked samples, with method robustness confirmed across flow rate (±20%), temperature (±2°C), and pH (±0.2) variations .
- LC-MS Sensitivity: For genotoxic impurities (e.g., 3-morpholino derivatives), LC-MS achieves lower LOQ (5.038 ng/mL) than HPLC, highlighting its utility for trace analysis .
Pharmacokinetic and Toxicity Considerations
- ADMET Predictions : While apixaban derivatives like ISV thiourea/oxime ethers show favorable ADMET profiles, Impurity 15’s lack of key pharmacophores (e.g., halogen atoms, hydrogen-bonding heterocycles) likely results in poor bioavailability and negligible toxicity .
- Regulatory Limits: Impurities are controlled at ≤0.15% w/w per ICH Q3A/B guidelines, with genotoxic variants requiring stricter limits (e.g., ≤1.5 µg/day) .
Preparation Methods
Amidation Side Reactions
The primary route to Impurity 15 involves side reactions during the conversion of Apixaban ethyl ester to Apixaban. As reported in US20160326171A1, heating Apixaban ethyl ester with aqueous ammonia in glycol solvents (e.g., ethylene glycol) at 100–120°C generates byproducts via:
-
Transesterification : Glycol solvents act as nucleophiles, forming glycol-ester intermediates that resist full amidation.
-
Dimerization : Base-catalyzed coupling of ethyl ester intermediates under prolonged heating.
Example Protocol (Adapted from CN113121577A):
Controlled Degradation Studies
Forced degradation of Apixaban under acidic (0.1N HCl, 60°C) or oxidative (3% H₂O₂, 25°C) conditions generates Impurity 15 at trace levels (<0.1%). LC-MS analysis reveals a molecular ion at m/z 560.2 ([M+H]⁺), suggesting a molecular formula of C₂₈H₂₉N₇O₆.
Analytical Characterization Data
Table 1: Spectroscopic Profiles of this compound and Related Compounds
Purification and Isolation Techniques
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
